2-(Benzyloxy)-4-fluorobenzoic acid
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Overview
Description
2-(Benzyloxy)-4-fluorobenzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a benzyloxy group and the hydrogen atom at the 4-position is replaced by a fluorine atom
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
Similar benzylic compounds are known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The bioavailability of these compounds can be influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Benzylic compounds are known to influence various cellular processes, including cell signaling, gene expression, and enzyme activity . These effects can lead to changes in cellular function and physiology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-4-fluorobenzoic acid. Factors such as temperature, light, oxygen availability, and pH can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other chemicals in the environment can influence the compound’s action through competitive or synergistic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid typically involves the following steps:
Benzylation: The starting material, 4-fluorobenzoic acid, undergoes a benzylation reaction to introduce the benzyloxy group at the 2-position. This can be achieved using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 2-(Benzyloxy)-4-fluorobenzaldehyde or this compound.
Reduction: Formation of 2-(Benzyloxy)-4-fluorobenzyl alcohol.
Substitution: Formation of 2-(Benzyloxy)-4-substituted benzoic acid derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the fluorine atom, which may result in different reactivity and binding properties.
4-Fluorobenzoic acid: Lacks the benzyloxy group, which affects its hydrophobic interactions and overall reactivity.
2-(Methoxy)-4-fluorobenzoic acid: The methoxy group is less bulky than the benzyloxy group, potentially leading to different steric and electronic effects.
Uniqueness
2-(Benzyloxy)-4-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorine substituents, which confer distinct electronic and steric properties. These features can enhance its utility in various applications, particularly in the design of molecules with specific biological activities or material properties.
Properties
IUPAC Name |
4-fluoro-2-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOUFTRHBIGPDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855810 |
Source
|
Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696589-03-4 |
Source
|
Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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